molecular formula C25H29ClN6O B1672175 Irbesartan hydrochloride CAS No. 329055-23-4

Irbesartan hydrochloride

货号: B1672175
CAS 编号: 329055-23-4
分子量: 465 g/mol
InChI 键: ZUYFSRQJPNUOQU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Irbesartan, also known as BMS-186295, is an angiotensin II receptor antagonist used mainly for the treatment of hypertension. It selectively and competitively blocks the binding of angiotensin II to the angiotensin I receptor. Angiotensin II stimulates aldosterone synthesis and secretion by adrenal cortex, which decreases the excretion of sodium and increases the excretion of potassium. Angiotensin II also acts as a vasoconstrictor in vascular smooth muscle.

科学研究应用

Irbesartan/hydrochlorothiazide is a combination medication primarily used to treat hypertension (high blood pressure) . It may be prescribed when a single medication isn't enough to control blood pressure . It can be used alone or with other medications .

Uses of Irbesartan Hydrochloride

This compound is an angiotensin II receptor blocker (ARB) used to treat hypertension and diabetic nephropathy . It may be used in combination with hydrochlorothiazide for patients who are not well controlled on either medication alone .

Mechanism of Action

Irbesartan blocks angiotensin II receptors, preventing angiotensin II from constricting blood vessels . This helps the blood vessels relax and allows blood to flow more easily, thus lowering blood pressure . Hydrochlorothiazide, a diuretic, increases urine production, helping the body get rid of extra salt and water .

Dosage and Administration

Irbesartan/hydrochlorothiazide is available in oral tablet form in strengths of 150 mg/12.5 mg and 300 mg/12.5 mg .

Storage

Irbesartan/hydrochlorothiazide should be stored at room temperature, between 68°F to 77°F (20°C to 25°C), in a cool, dry place .

Clinical Trials and Studies

Irbesartan has been shown to be effective as an antihypertensive drug in patients with mild-to-moderate hypertension, including those with diabetes, obesity, or renal issues .

Efficacy

Clinical trials have demonstrated the antihypertensive efficacy of irbesartan . Irbesartan in monotherapy has been shown to be more effective than a placebo in lowering both systolic and diastolic blood pressure . The blood pressure effect typically manifests within two weeks of starting treatment, with maximum reduction achieved after 2–6 weeks .

Combination Therapy

The combination of irbesartan and hydrochlorothiazide has been found to be more effective than either drug alone . In a study of patients with mild-to-moderate hypertension, irbesartan 75 mg or 150 mg + hydrochlorothiazide 12.5 mg reduced blood pressure more effectively than placebo or either drug alone .

Renoprotective Effects

Irbesartan has demonstrated renoprotective effects in both early and late stages of renal disease in type 2 diabetics . The IRMA 2 trial showed that irbesartan 300 mg once daily significantly reduced the risk of progression to overt nephropathy in patients with early-stage renal damage .

Additional Benefits

Beyond its blood pressure-lowering effects, irbesartan may reduce left ventricular hypertrophy, favor right atrial remodeling in atrial fibrillation, and increase the likelihood of maintenance of sinus rhythm after cardioversion in atrial fibrillation . Irbesartan has also demonstrated beneficial effects on inflammatory markers of atherosclerosis and endothelial function .

Tolerability and Safety

Irbesartan is generally well-tolerated, with a side effect profile similar to that of a placebo . This contributes to a high adherence rate to the drug .

Data Table of Clinical Trials

StudyParticipants (n)DesignResults
INCLUSIVE844Prospective, open-label, single-arm studySubstantial reductions in systolic blood pressure (-23.0 ± 13.3 mmHg, P < 0.001) between baseline and week 18, with 75% of patients attaining systolic blood pressure goals
IRMA 2590Compared irbesartan 150 and 300 mg once daily and placeboOvert nephropathy was reached by significantly fewer recipients of irbesartan 300 mg once daily compared with placebo (unadjusted hazards ratio for diabetic nephropathy 0.3, 95% confidence interval [CI] 0.14–0.61, P < 0.001)
4 × 4 Placebo-Controlled Study683Randomized to one of 16 different double-blind combinations of irbesartan (0–300 mg once daily) and hydrochlorothiazide (0–25 mg once daily)At week 8, mean changes from baseline in trough blood pressure and total responder rates increased in a dose-dependent manner in both the single therapy and combination therapy groups. Combination therapy was more effective than either drug alone
Studies in Mild-to-Moderate HypertensionN/ATwo placebo-controlled studiesIrbesartan 75 mg or 150 mg + hydrochlorothiazide 12.5 mg reduced blood pressure more effectively than placebo or either drug alone in both seated trough blood pressure and 24-hour ambulatory blood pressure. Irbesartan 150 mg + hydro-chlorothiazide 12.5 mg once daily resulted in reductions of 4–7/2–4 mmHg

Case Studies

属性

CAS 编号

329055-23-4

分子式

C25H29ClN6O

分子量

465 g/mol

IUPAC 名称

2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one;hydrochloride

InChI

InChI=1S/C25H28N6O.ClH/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23;/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30);1H

InChI 键

ZUYFSRQJPNUOQU-UHFFFAOYSA-N

SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.Cl

规范 SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.Cl

外观

Solid powder

Key on ui other cas no.

329055-23-4

Pictograms

Irritant; Health Hazard

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Irbesartan HCl;  Irbesartan hydrochloride;  Irbesartan, Avapro, Aprovel, Karvea, BMS-186295;  BMS 186295;  BMS186295; 

产品来源

United States

Synthesis routes and methods

Procedure details

A synthetic one-pot process as provided by the present invention preferably involves the preparation of 2n-butyl-3-[2′(triphenyl methyl tetrazol-5yl)-biphenyl-4-yl-methyl]-1,3-diazaspiro[4,4]non-1-en-4-one hydrochloride of formula (IV) as shown above by the reaction of 5-(4′-bromomethyl biphenyl-2-yl)-1-trityl-1H-tetrazole of formula (III) and 2n-butyl-1,3-diazaspiro[4,4]-non-1-en-4-one of formula (II) as the HCl in presence of a base, with a phase transfer catalyst, in the presence of a hydrocarbon solvent, preferably toluene, optionally in presence of water as a second phase of the one-pot reaction system. The condensation of intermediate compounds of formulae (II) and (III) is preferably carried out at a temperature from about 20° C. to about 95° C., preferably at about 85° C. The reaction is allowed to proceed for a time that the skilled artisan will know to adjust according to the reaction temperature. For example, when the reaction temperature is about 90° C., a reaction time of between about 1 and 2 hours is usually sufficient. The reaction can be easily monitored using Thin Layer Chromatography. After reaction completion, the reaction is cooled to about 25° C. and the aqueous layer, if present, is separated, the reaction mass is washed with water and the layers are separated. A suitable acid, such as HCl (4N) is added to the reaction mass and stirred at about 55° C. for 40 minutes to 1 hour. The reaction can again be easily monitored by Thin Layer Chromatography and after reaction completion, the product can be filtered. Upon filtration, the product is washed with water and dried to yield irbesartan hydrochloride in hydrated form.
Name
2n-butyl-3-[2′(triphenyl methyl tetrazol-5yl)-biphenyl-4-yl-methyl]-1,3-diazaspiro[4,4]non-1-en-4-one hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Irbesartan hydrochloride
Reactant of Route 2
Irbesartan hydrochloride
Reactant of Route 3
Reactant of Route 3
Irbesartan hydrochloride
Reactant of Route 4
Irbesartan hydrochloride
Reactant of Route 5
Reactant of Route 5
Irbesartan hydrochloride
Reactant of Route 6
Irbesartan hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。